molecular formula C16H17ClN4O2 B2372874 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide CAS No. 2379974-98-6

2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide

Cat. No.: B2372874
CAS No.: 2379974-98-6
M. Wt: 332.79
InChI Key: WKMSVFAVJSSNMS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrazinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the etherification of 4-chlorophenol with an appropriate alkylating agent to yield 4-chlorophenoxy compound.

    Synthesis of the Pyrazinyl Intermediate: Pyrazine is subjected to alkylation to introduce the desired substituents, forming the pyrazinyl intermediate.

    Formation of the Azetidinyl Intermediate: The azetidinyl ring is constructed through a cyclization reaction involving suitable precursors.

    Coupling Reaction: The chlorophenoxy, pyrazinyl, and azetidinyl intermediates are coupled under specific reaction conditions, typically involving a base and a coupling agent, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide
  • 2-(4-Fluorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide
  • 2-(4-Methylphenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide

Uniqueness

2-(4-Chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-20(13-9-21(10-13)15-8-18-6-7-19-15)16(22)11-23-14-4-2-12(17)3-5-14/h2-8,13H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMSVFAVJSSNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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